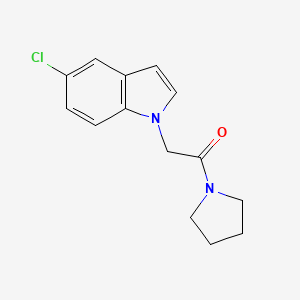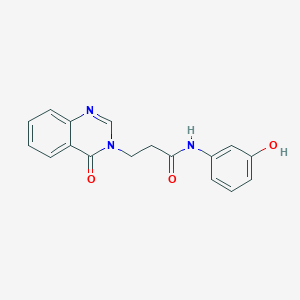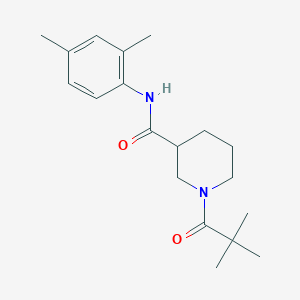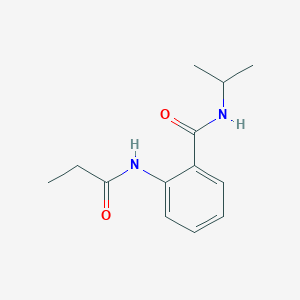
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
描述
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a chloro-substituted indole ring and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: 5-chloroindole and pyrrolidine.
Reaction: The 5-chloroindole is first reacted with an appropriate acylating agent to introduce the ethanone group.
Coupling: The resulting intermediate is then coupled with pyrrolidine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize solubility and reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole or pyrrolidine rings.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced indole or pyrrolidine derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
相似化合物的比较
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a bromo substituent instead of chloro.
2-(5-fluoro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Fluoro substituent instead of chloro.
2-(5-methyl-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Methyl substituent instead of chloro.
Uniqueness
The uniqueness of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone lies in its specific chloro substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-(5-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-3-4-13-11(9-12)5-8-17(13)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZRGJSBWSURBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4518351.png)
![4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine](/img/structure/B4518358.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone](/img/structure/B4518402.png)
![2-Methyl-6-[3-(phenoxymethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B4518408.png)
![4-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetyl)morpholine](/img/structure/B4518414.png)
![5-thien-2-yl-N-[3-(trifluoromethyl)phenyl]isoxazole-3-carboxamide](/img/structure/B4518417.png)
![ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4518429.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B4518451.png)
![8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4518454.png)
![2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4518458.png)
![4-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}morpholine](/img/structure/B4518459.png)
